molecular formula C22H21N3O5 B4022547 N-{2-[({2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]phenyl}-2-furamide

N-{2-[({2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]phenyl}-2-furamide

Cat. No. B4022547
M. Wt: 407.4 g/mol
InChI Key: ANNKQVPMBAKAJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar furamide derivatives and compounds involving 4-methoxyphenyl)amino structures has been documented. For instance, the practical synthesis of related compounds demonstrates complex reactions involving bromo- and chlorophenyl precursors, highlighting the intricate steps needed to construct such molecules (Ikemoto et al., 2005).

Molecular Structure Analysis

Molecular structures of compounds involving (4-methoxyphenyl)amino groups indicate complex interactions, such as hydrogen bonding, which stabilize the molecular conformation. These structures often show significant polarization, suggesting a detailed electronic structure that impacts their chemical reactivity and interactions (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

Compounds with (4-methoxyphenyl)amino groups participate in various chemical reactions, leading to the synthesis of diverse heterocyclic systems. Their reactions involve multiple steps, including esterification, amidation, and intramolecular cyclization, showcasing their versatility in organic synthesis (Selič et al., 1997).

Physical Properties Analysis

The physical properties of related compounds, such as aromatic polyamides containing N,N,N‘,N‘-Tetraphenyl-p-Phenylenediamine moieties, include amorphous nature, good solubility in organic solvents, and thermal stability. These properties indicate their potential application in various fields, including materials science (Liou & Chang, 2008).

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its biological activity, its potential use in material science, or its reactivity in various chemical reactions .

properties

IUPAC Name

N-[2-[[1-(4-methoxyanilino)-1-oxopropan-2-yl]carbamoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-14(20(26)24-15-9-11-16(29-2)12-10-15)23-21(27)17-6-3-4-7-18(17)25-22(28)19-8-5-13-30-19/h3-14H,1-2H3,(H,23,27)(H,24,26)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNKQVPMBAKAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{2-[({2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]phenyl}-2-furamide
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N-{2-[({2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]phenyl}-2-furamide
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N-{2-[({2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]phenyl}-2-furamide
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N-{2-[({2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]phenyl}-2-furamide
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N-{2-[({2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]phenyl}-2-furamide
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N-{2-[({2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]phenyl}-2-furamide

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